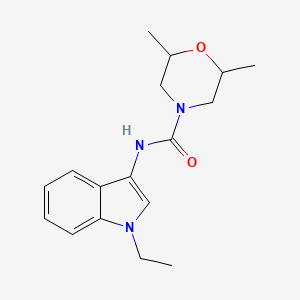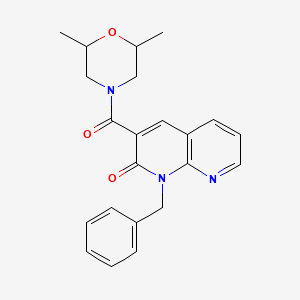![molecular formula C16H12F3N3O3 B6507105 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide CAS No. 1448029-14-8](/img/structure/B6507105.png)
2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2H-chromene . Chromenes are a class of organic compounds with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of chromenes include a molecular formula of C10H7NO3 and an average mass of 189.167 Da .Mécanisme D'action
The exact mechanism of action of 2-TFPC is not yet fully understood. However, it is thought to act by binding to and inhibiting the activity of certain enzymes and receptors. For example, it has been shown to bind to and inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been shown to bind to and modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-TFPC has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Furthermore, it has been shown to have anti-cancer and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-TFPC in laboratory experiments is its high degree of lipophilicity, which makes it an ideal candidate for drug development. In addition, it is relatively easy to synthesize and can be used in a variety of different experiments, such as enzyme inhibition assays and receptor binding assays. However, one of the major limitations of using 2-TFPC in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain applications.
Orientations Futures
The potential applications of 2-TFPC are still being explored, and there are many possible future directions for research. For example, further studies could be conducted to better understand its mechanism of action and to identify additional potential therapeutic targets. In addition, further studies could be conducted to explore its potential as an anti-cancer and anti-inflammatory drug. Furthermore, studies could be conducted to explore its potential for use in other medical applications, such as the treatment of neurological disorders. Finally, studies could be conducted to explore its potential as an adjuvant therapy, as well as its potential for use in combination with other drugs.
Méthodes De Synthèse
2-TFPC can be synthesized using a variety of methods, including a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a trifluoromethyl-substituted aryl bromide and a pyrazole-containing amine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out at room temperature in an inert atmosphere, and the product is isolated using standard techniques.
Applications De Recherche Scientifique
2-TFPC has been studied extensively in recent years, and has been found to have a variety of potential applications in the field of medicine. In particular, it has been studied for its potential ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to have a variety of beneficial effects, including anti-inflammatory and anti-cancer activities. In addition, 2-TFPC has also been studied for its potential ability to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor.
Propriétés
IUPAC Name |
2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)13-5-7-22(21-13)8-6-20-14(23)11-9-10-3-1-2-4-12(10)25-15(11)24/h1-5,7,9H,6,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMRHOEHCIHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)


![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6507102.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)